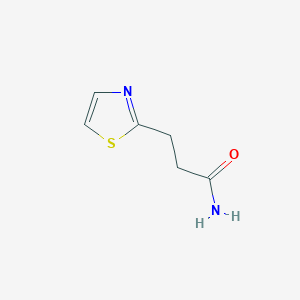

2-Thiazolepropanamide

Description

Structure

3D Structure

Properties

CAS No. |

412034-71-0 |

|---|---|

Molecular Formula |

C6H8N2OS |

Molecular Weight |

156.21 g/mol |

IUPAC Name |

3-(1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C6H8N2OS/c7-5(9)1-2-6-8-3-4-10-6/h3-4H,1-2H2,(H2,7,9) |

InChI Key |

CGMMLBYRXNIYIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)CCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Thiazolepropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Thiazolepropanamide, a molecule of interest in medicinal chemistry due to the established biological activities of the thiazole scaffold. The document details a plausible synthetic pathway, predicted analytical data, and a potential mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2][3][4]

Synthesis of 2-Thiazolepropanamide

Proposed Synthetic Pathway

The synthesis begins with the reaction of a suitable α-haloketone with a thioamide to form the 2-substituted thiazole ring.[5][6][7] Subsequently, the carboxylic acid derivative is activated and reacted with ammonia to yield the final propanamide.

Step 1: Synthesis of 2-(Thiazol-2-yl)propanoic acid

This precursor can be synthesized via the Hantzsch thiazole synthesis.[5][6] The reaction involves the condensation of a 3-halo-2-oxobutanoic acid derivative with a thioamide.

Step 2: Synthesis of 2-Thiazolepropanamide

The 2-Thiazolepropanamide is then synthesized from 2-(Thiazol-2-yl)propanoic acid through an amide bond formation. A common and effective method involves the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by a reaction with ammonia.[8][9][10]

Experimental Protocols

Materials and Methods: All reagents and solvents should be of analytical grade and used without further purification. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2-(Thiazol-2-yl)propanoic acid

-

To a solution of 3-bromo-2-oxobutanoic acid (1 equivalent) in ethanol, add thioacetamide (1 equivalent).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Thiazolepropanamide

-

To a solution of 2-(Thiazol-2-yl)propanoic acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the crude acyl chloride in anhydrous dichloromethane and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (excess).

-

Stir the mixture vigorously for 1 hour.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Characterization of 2-Thiazolepropanamide

The structural confirmation and purity assessment of the synthesized 2-Thiazolepropanamide would be performed using standard analytical techniques. The following tables summarize the predicted quantitative data based on typical values for similar structures.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.75 (d, 1H, thiazole H-4), 7.28 (d, 1H, thiazole H-5), 6.50 (br s, 1H, -NH₂), 5.80 (br s, 1H, -NH₂), 3.05 (t, 2H, -CH₂-CO), 2.75 (t, 2H, thiazole-CH₂-).[11][12][13] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 172.5 (C=O), 168.0 (thiazole C-2), 143.0 (thiazole C-4), 119.0 (thiazole C-5), 38.0 (-CH₂-CO), 30.0 (thiazole-CH₂-).[14][15][16] |

| IR (KBr) | ν (cm⁻¹): 3350-3180 (N-H stretch, primary amide), 1660 (C=O stretch, Amide I), 1620 (N-H bend, Amide II), 1410 (C-N stretch).[17][18][19][20][21] |

| Mass Spectrometry (EI) | m/z (%): [M]⁺, fragments corresponding to the loss of NH₂ (M-16), loss of CONH₂ (M-44), and cleavage of the amide bond to form an acylium ion.[22][23][24][25] A primary amide may also show a peak at m/z 44.[23] |

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₈N₂OS |

| Molecular Weight | 156.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Purity (by HPLC) | >95% |

Biological Context: Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Thiazole-containing compounds have been identified as inhibitors of various biological targets, including the PI3K/Akt/mTOR pathway.[1][3][26] This pathway is a key signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][4] It is plausible that 2-Thiazolepropanamide could exhibit inhibitory activity within this pathway.

Visualizations

Synthesis Workflow

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. musechem.com [musechem.com]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 10. Amide Synthesis [fishersci.co.uk]

- 11. spectrabase.com [spectrabase.com]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 14. asianpubs.org [asianpubs.org]

- 15. compoundchem.com [compoundchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spcmc.ac.in [spcmc.ac.in]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. ias.ac.in [ias.ac.in]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. youtube.com [youtube.com]

- 26. stratech.co.uk [stratech.co.uk]

Unraveling the Therapeutic Potential of the Thiazole Scaffold: A Look into the Mechanistic Actions of 2-Thiazolepropanamide Derivatives

The thiazole ring is a cornerstone in medicinal chemistry, found in a multitude of biologically active compounds with a wide array of therapeutic applications. These include antibacterial, anticancer, and anti-inflammatory activities. This guide will explore the primary molecular mechanisms through which thiazole derivatives are believed to exert their effects, supported by experimental data and methodologies from relevant studies.

Antiproliferative and Cytotoxic Mechanisms

Thiazole derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action in this context is often multifaceted, primarily involving the inhibition of key signaling pathways that control cell growth and survival, and the induction of programmed cell death (apoptosis).

Inhibition of c-Met Kinase

One of the prominent mechanisms of anticancer action for thiazole-containing compounds is the inhibition of the c-Met receptor tyrosine kinase.[1][2][3][4][5] c-Met is a crucial driver of cell proliferation, motility, and invasion, and its dysregulation is implicated in numerous cancers. Thiazole-based inhibitors can effectively block the c-Met signaling cascade.

Quantitative Data: c-Met Kinase Inhibition by Thiazole Derivatives

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Compound 51am | c-Met | 1.2 ± 0.2 | MKN-45 | [2] |

| Foretinib (Reference) | c-Met | 2.4 ± 0.3 | MKN-45 | [2] |

Experimental Protocol: In Vitro c-Met Enzymatic Assay

The inhibitory activity of thiazole derivatives against c-Met kinase is commonly assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2]

-

Reagents: Recombinant human c-Met kinase, biotinylated poly(E4Y) substrate, ATP, and HTRF detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

-

Procedure:

-

The thiazole compound, c-Met kinase, and biotinylated substrate are incubated in an assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the HTRF detection reagents are added.

-

The plate is incubated to allow for antibody-phosphosubstrate binding.

-

The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the kinase activity.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: c-Met Inhibition

Caption: Inhibition of HGF-mediated c-Met receptor activation by a thiazole derivative.

Induction of Apoptosis

Several studies have shown that thiazole derivatives can induce apoptosis in cancer cells.[6][7] This programmed cell death can be triggered through various intrinsic and extrinsic pathways, often involving mitochondrial depolarization and DNA fragmentation.[6]

Experimental Workflow: Apoptosis Assay

Caption: Workflow for assessing apoptosis induction by thiazole compounds.

Antibacterial Mechanism: Inhibition of Fatty Acid Synthesis

The thiazole scaffold is present in compounds with potent antibacterial activity. A key target in bacteria is the fatty acid synthesis (FAS) pathway, specifically the enoyl-acyl carrier protein (ACP) reductase (ENR) enzyme.[8] Inhibition of this enzyme disrupts the bacterial cell membrane synthesis, leading to cell death.

Quantitative Data: Inhibition of KAS I by an Aminothiazole Derivative

| Compound | Target | Binding Constant (Kd) | Organism | Reference |

| 2-phenylamino-4-methyl-5-acetylthiazole | β-ketoacyl-ACP synthase I (KAS I) | 25 µM | Escherichia coli | [8] |

Experimental Protocol: Fluorescence Titration for Binding Affinity

-

Instrumentation: A fluorometer is used to measure changes in protein fluorescence.

-

Procedure:

-

A solution of the target protein (e.g., KAS I) is placed in a cuvette.

-

The intrinsic tryptophan fluorescence of the protein is excited (e.g., at 280 nm) and the emission is monitored (e.g., at 340 nm).

-

Small aliquots of the thiazole inhibitor solution are titrated into the protein solution.

-

The fluorescence quenching upon ligand binding is recorded after each addition.

-

-

Data Analysis: The change in fluorescence is plotted against the ligand concentration, and the data is fitted to a binding equation to determine the dissociation constant (Kd).

Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis

Caption: Inhibition of the bacterial fatty acid synthesis pathway by a thiazole derivative.

Modulation of Mitochondrial Respiration

Emerging evidence suggests that certain thiazole derivatives can modulate mitochondrial function. This can have therapeutic implications in various diseases, from metabolic disorders to neurodegenerative conditions. Some thiazole-containing compounds have been shown to inhibit components of the electron transport chain.

Logical Relationship: Mitochondrial Protection

Caption: Protective effect of thiazole derivatives on mitochondrial function.

Conclusion

While the specific mechanism of action for 2-Thiazolepropanamide remains to be elucidated, the broader family of thiazole-containing compounds exhibits a rich and diverse pharmacology. Their ability to interact with key cellular targets such as protein kinases, essential bacterial enzymes, and mitochondria underscores their significant therapeutic potential. Further investigation into the structure-activity relationships of compounds like 2-Thiazolepropanamide will be crucial in developing novel and effective treatments for a range of diseases. The experimental protocols and conceptual pathways outlined in this guide provide a framework for future research in this promising area of drug discovery.

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. documentsdelivered.com [documentsdelivered.com]

- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.iucr.org [journals.iucr.org]

Potential Biological Activities of 2-Thiazolepropanamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. While the specific biological activities of 2-Thiazolepropanamide have not been extensively reported in publicly available literature, its structural features suggest a high potential for a range of pharmacological effects. This whitepaper provides an in-depth technical guide to the potential biological activities of 2-Thiazolepropanamide by examining the well-documented activities of structurally related thiazole derivatives. This analysis is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and similar molecules. We will delve into the known anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of the thiazole class of compounds, supported by a summary of quantitative data, generalized experimental protocols, and illustrative signaling pathways.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern drug discovery.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents. The thiazole moiety is found in a diverse array of natural products and synthetic drugs, underscoring its versatility and biological significance.[3] Clinically approved drugs containing the thiazole nucleus span a wide range of therapeutic areas, including oncology (e.g., Dasatinib), infectious diseases (e.g., Sulfathiazole), and inflammatory conditions (e.g., Meloxicam).[3][5] The inherent "drug-likeness" of the thiazole scaffold makes it an attractive starting point for the development of new chemical entities with tailored biological activities.

2-Thiazolepropanamide, with its simple substitution pattern, represents a fundamental building block within the vast chemical space of thiazole derivatives. Understanding its potential biological activities is a critical first step in unlocking its therapeutic value.

Potential Biological Activities of 2-Thiazolepropanamide

Based on extensive research into the broader family of thiazole-containing compounds, 2-Thiazolepropanamide is predicted to exhibit a range of biological activities. The following sections explore these potential activities, drawing parallels with well-characterized thiazole derivatives.

Anticancer Activity

Thiazole derivatives are well-documented for their potent anticancer properties, acting through various mechanisms of action.[1][6] These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, disrupt microtubule dynamics, and induce apoptosis.[1][6] For instance, the anticancer drug Tiazofurin is converted in cells to an active metabolite that inhibits IMP dehydrogenase, a key enzyme in guanine nucleotide biosynthesis.[7][8]

The propanamide side chain of 2-Thiazolepropanamide could potentially interact with various biological targets, and modifications to the amide group could be a key area for structure-activity relationship (SAR) studies to optimize anticancer potency.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |

| Tiazofurin | P388 leukemia (sensitive) | Significant inhibition of IMP dehydrogenase | [7] |

| 2,4,5-Trisubstituted thiazoles | Non-small cell lung cancer (Hop-92) | Growth Inhibition | [2] |

| Thiazole-based copper complexes | Breast cancer (MCF7) | Cytotoxic effects | [1] |

Antimicrobial Activity

The thiazole ring is a core component of many antimicrobial agents, including some penicillin antibiotics.[3] Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[9] The mechanism of action for these compounds can vary, from inhibiting essential enzymes to disrupting cell wall synthesis.

2-Thiazolepropanamide, as a small and potentially cell-permeable molecule, could interfere with microbial growth and viability. Further derivatization could enhance its spectrum and potency.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Microorganism | Activity Metric (e.g., MIC) | Reference |

| 2-Aminothiazole derivatives | Mycobacterium tuberculosis H37Rv | MIC values reported | [6] |

| 2,4,5-Trisubstituted thiazoles | Staphylococcus aureus, Bacillus subtilis | MIC values reported | [2] |

| Thiazole-based copper complexes | Fungal strains | Minimum Inhibitory Concentration (MIC) | [1] |

| Hybrid triazole-thiazolidinedione compounds | Candida albicans | MIC values as low as 0.003 µg/mL |

Anti-inflammatory Activity

Several thiazole-containing compounds exhibit significant anti-inflammatory properties.[5] These molecules can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) or by interfering with pro-inflammatory cytokine signaling.

The structural simplicity of 2-Thiazolepropanamide suggests it could serve as a lead compound for the development of novel anti-inflammatory agents.

Antioxidant Activity

Some thiazole derivatives have been reported to possess antioxidant properties, likely due to the ability of the thiazole ring to scavenge free radicals.[3] This activity could be beneficial in conditions associated with oxidative stress.

Generalized Experimental Protocols

As no specific experimental data for 2-Thiazolepropanamide is available, this section provides generalized protocols for assessing the potential biological activities discussed above.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of 2-Thiazolepropanamide (or its derivatives) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of 2-Thiazolepropanamide in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Potential Mechanisms

The following diagrams illustrate generalized signaling pathways and experimental workflows relevant to the potential biological activities of thiazole derivatives.

Caption: Potential anticancer mechanism of a thiazole derivative.

Caption: General workflow for drug discovery with 2-Thiazolepropanamide.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 2-Thiazolepropanamide is currently lacking in the public domain, the extensive body of research on the thiazole scaffold provides a strong foundation for predicting its therapeutic potential. The analyses presented in this whitepaper suggest that 2-Thiazolepropanamide is a promising starting point for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the synthesis and biological evaluation of 2-Thiazolepropanamide and its derivatives. Comprehensive screening against a panel of cancer cell lines and microbial strains is warranted. Furthermore, structure-activity relationship studies will be crucial for optimizing the potency and selectivity of these compounds. The exploration of this simple yet promising thiazole derivative could lead to the discovery of new and effective therapeutic agents.

References

- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 9. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 2-Thiazolepropanamide Derivatives and Analogues: A Technical Guide for Drug Discovery

A deep dive into the synthesis, biological evaluation, and therapeutic potential of a promising class of compounds.

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the scientific community has increasingly turned its attention to heterocyclic compounds, with thiazole derivatives emerging as a particularly fertile ground for discovery. Among these, 2-thiazolepropanamide derivatives and their analogues represent a compelling class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of their synthesis, experimental evaluation, and mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals.

The thiazole scaffold, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The functionalization of this core, particularly with a propanamide side chain at the 2-position, has yielded compounds with significant potential in oncology, infectious diseases, and inflammatory conditions.

Synthesis of 2-Thiazolepropanamide Derivatives

The construction of the 2-thiazolepropanamide scaffold and its analogues is most commonly achieved through the renowned Hantzsch thiazole synthesis. This versatile and time-tested method involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole precursors, thiourea is a frequently employed thioamide.

A significant advancement in the synthesis of these derivatives has been the adoption of solid-phase synthesis techniques. This approach allows for the efficient generation of compound libraries by anchoring the growing molecule to a resin support, simplifying purification and enabling high-throughput screening.

Biological Activities and Therapeutic Potential

2-Thiazolepropanamide derivatives and their analogues have demonstrated a remarkable range of biological activities, with the most prominent being their anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of thiazole derivatives against a variety of cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/mTOR pathway. Furthermore, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for new classes of antibiotics. 2-Thiazolepropanamide analogues have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, with some compounds targeting essential bacterial enzymes or disrupting cell membrane integrity.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of various 2-thiazolepropanamide analogues and related thiazole derivatives from published studies.

Table 1: Anticancer Activity of Thiazole Derivatives (IC50 Values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | |

| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | |

| Staurosporine (Standard) | HepG2 (Liver) | 8.4 ± 0.51 | |

| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | |

| 5b | A549 (Lung) | 0.97 ± 0.13 | |

| Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | [1] |

| Staurosporine (Standard) | MCF-7 (Breast) | 5.25 µg/ml | [1] |

| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [2] |

| Compound 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 µg/mL | [2] |

| Compound 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 µg/mL | [2] |

| Compound 10 | AChE (Enzyme) | 103.24 nM | [3] |

| Compound 16 | AChE (Enzyme) | 108.94 nM | [3] |

| Donepezil (Standard) | AChE (Enzyme) | - | [3] |

| Compound 4e | AChE (Enzyme) | 25.5 ± 2.12 µg/mL | [4] |

| Eserine (Standard) | AChE (Enzyme) | 0.025 ± 0.01 µg/mL | [4] |

| 16b | HepG2-1 (Liver) | 0.69 ± 0.41 | [5] |

| 21 | HepG2-1 (Liver) | 1.82 ± 0.94 | [5] |

| Doxorubicin (Standard) | HepG2-1 (Liver) | 0.72 ± 0.52 | [5] |

Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC Values)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | S. aureus | 125-150 | [6] |

| Compound 12 | E. coli | 125-150 | [6] |

| Compound 12 | A. niger | 125-150 | [6] |

| Compound 13 | S. aureus | 50-75 | [6] |

| Compound 14 | S. aureus | 50-75 | [6] |

| Ofloxacin (Standard) | Bacterial Strains | 10 | [6] |

| Ketoconazole (Standard) | Fungal Strains | 10 | [6] |

| Compound 3 | Various Bacteria | 230-700 | [7] |

| Compound 4 | E. coli | 170/230 (MIC/MBC) | [7] |

| Compound 9 | B. cereus | 170/230 (MIC/MBC) | [7] |

| Compound 9 | S. Typhimurium | 170/230 (MIC/MBC) | [7] |

| Ampicillin (Standard) | Resistant Strains | >3.75 mg/mL | [7] |

| VISA | Vancomycin-intermediate S. aureus | 3.25–500 | [8] |

| MSSA ATCC 25923 | Methicillin-susceptible S. aureus | 62.5–500 | [8] |

| MRSA ATCC 43300 | Methicillin-resistant S. aureus | 125–500 | [8] |

| Compound 56 | S. aureus, E. coli, P. aeruginosa, A. baumanii | 8-16 | [8] |

| Compound 55 | S. aureus, E. coli, P. aeruginosa, A. baumanii | 16-32 | [8] |

| Fluconazole (Standard) | C. albicans | 16 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-thiazolepropanamide derivatives.

Synthesis: Hantzsch Thiazole Synthesis (General Procedure)

-

Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the thioamide (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay: MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a further 24-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[1][10]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[9][11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Biological Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.[13]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[4]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[4][13]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Visualizing the Science: Workflows and Pathways

To better illustrate the processes involved in the research and development of 2-thiazolepropanamide derivatives, the following diagrams have been generated using the DOT language.

Conclusion

The 2-thiazolepropanamide scaffold and its analogues continue to be a vibrant area of research in medicinal chemistry. Their synthetic accessibility, coupled with a diverse range of biological activities, positions them as promising candidates for the development of new drugs. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this important class of molecules. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and effective treatments for a variety of human diseases.

References

- 1. Cell Counting & Health Analysis [sigmaaldrich.com]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Data Tables - BIOLOGY FOR LIFE [biologyforlife.com]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Presenting Data – Graphs and Tables – Principles of Biology [openoregon.pressbooks.pub]

- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. superchemistryclasses.com [superchemistryclasses.com]

- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. youtube.com [youtube.com]

"solubility and stability of 2-Thiazolepropanamide in different solvents"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Thiazolepropanamide is a molecule of interest in pharmaceutical research due to the prevalence of the thiazole ring in many biologically active compounds. The thiazole nucleus is a key structural component in a variety of drugs, including antimicrobials, anti-inflammatories, and anticancer agents. The propanamide side chain can influence the compound's polarity and hydrogen bonding capacity, which in turn dictates its solubility and interaction with biological targets. A thorough understanding of the solubility and stability of 2-Thiazolepropanamide is a critical prerequisite for its development as a potential therapeutic agent, impacting formulation, bioavailability, and shelf-life.

Predicted Physicochemical Properties

Based on its structure, 2-Thiazolepropanamide is expected to be a polar molecule. The amide group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. The thiazole ring, while aromatic, also contains nitrogen and sulfur heteroatoms that can participate in hydrogen bonding. Propanamide itself is soluble in water, ethanol, methanol, and acetone. The thiazole ring is soluble in alcohol and ether, and slightly soluble in water. Therefore, 2-Thiazolepropanamide is anticipated to have some degree of solubility in a range of polar solvents.

Solubility Assessment

The determination of a compound's solubility in various solvents is a fundamental step in pre-formulation studies. The "shake-flask" method is the gold standard for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of 2-Thiazolepropanamide in various solvents.

Materials:

-

2-Thiazolepropanamide (pure solid)

-

Selected solvents (e.g., Water, pH 1.2 HCl, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Thiazolepropanamide to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the samples at a high speed to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 2-Thiazolepropanamide in the diluted samples using a validated HPLC method.

-

-

Data Reporting:

-

Calculate the solubility as the mean of at least three independent measurements for each solvent.

-

Express the solubility in units such as mg/mL or µg/mL.

-

Data Presentation: Solubility of 2-Thiazolepropanamide

The following table structure should be used to present the quantitative solubility data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | Data to be determined | Data to be determined |

| 0.1 N HCl (pH 1.2) | 37 | Data to be determined | Data to be determined |

| pH 7.4 Phosphate Buffer | 37 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Polyethylene Glycol 400 | 25 | Data to be determined | Data to be determined |

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify the likely degradation products of a drug substance, which can aid in the development and validation of stability-indicating analytical methods.[1] These studies also provide insights into the intrinsic stability of the molecule and its degradation pathways.[2]

Experimental Protocol: Forced Degradation of 2-Thiazolepropanamide

This protocol describes the conditions for subjecting 2-Thiazolepropanamide to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials:

-

2-Thiazolepropanamide (pure solid and in solution)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of 2-Thiazolepropanamide in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and dilute it for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature or heat gently for a defined period. At each time point, withdraw a sample, neutralize it with HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period. At each time point, withdraw a sample and dilute for analysis.

-

Thermal Degradation (Solid State): Place a known amount of solid 2-Thiazolepropanamide in a calibrated oven at an elevated temperature (e.g., 60°C) for an extended period (e.g., 1-2 weeks). Periodically, withdraw samples, dissolve them in a suitable solvent, and analyze.

-

Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample and analyze.

-

Photostability: Expose the solid drug substance and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light. After exposure, analyze the samples.

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products. A PDA detector is useful for assessing peak purity, while an LC-MS system is invaluable for identifying the mass of the degradation products.

-

Data Presentation: Forced Degradation of 2-Thiazolepropanamide

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Duration | Temperature (°C) | % Assay of 2-Thiazolepropanamide | Number of Degradants | Peak Area of Major Degradant (%) |

| 0.1 N HCl | 24 hours | 60 | Data to be determined | Data to be determined | Data to be determined |

| 0.1 N NaOH | 24 hours | RT | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂ | 24 hours | RT | Data to be determined | Data to be determined | Data to be determined |

| Thermal (Solid) | 14 days | 60 | Data to be determined | Data to be determined | Data to be determined |

| Thermal (Solution) | 24 hours | 60 | Data to be determined | Data to be determined | Data to be determined |

| Photolytic (Solid) | ICH Q1B | Ambient | Data to be determined | Data to be determined | Data to be determined |

| Photolytic (Solution) | ICH Q1B | Ambient | Data to be determined | Data to be determined | Data to be determined |

Visualization of Workflows and Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like 2-Thiazolepropanamide.

Hypothetical Degradation Pathway of 2-Thiazolepropanamide

Based on the chemical structure, a potential degradation pathway under hydrolytic conditions could involve the cleavage of the amide bond. The following diagram illustrates this hypothetical pathway.

Conclusion

While specific quantitative data for the solubility and stability of 2-Thiazolepropanamide are not currently available in the public domain, this technical guide provides the necessary framework for any researcher or drug development professional to undertake a comprehensive characterization of this molecule. By following the detailed experimental protocols for solubility determination and forced degradation studies, and by adhering to the principles of data presentation outlined, a robust understanding of the physicochemical properties of 2-Thiazolepropanamide can be achieved. This foundational knowledge is indispensable for the rational design of formulations and for ensuring the quality, safety, and efficacy of any potential pharmaceutical product derived from this compound.

References

Methodological & Application

Synthesis of 2-Thiazolepropanamide: Application Notes and Laboratory Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2-Thiazolepropanamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process involving the preparation of a key intermediate, 2-thiazolepropanoic acid, followed by its amidation. The protocols provided are based on established chemical principles and analogous reactions reported in the scientific literature.

Overview of the Synthetic Strategy

The synthesis of 2-Thiazolepropanamide is accomplished through a straightforward two-step sequence. The first step involves the synthesis of the carboxylic acid precursor, 2-thiazolepropanoic acid. This intermediate is then subjected to an amidation reaction to yield the final product. A common and effective method for the second step is the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Experimental Protocols

Step 1: Synthesis of 2-Thiazolepropanoic Acid

A plausible and effective method for the synthesis of 2-thiazolepropanoic acid involves the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. This approach utilizes the condensation of an α-haloketone with a thioamide. For the synthesis of 2-thiazolepropanoic acid, a suitable starting material would be a γ-halo-β-oxopentanoate, which upon reaction with thioformamide, would yield the desired product after hydrolysis of the ester.

Protocol: Hantzsch Synthesis of 2-Thiazolepropanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-chloro-3-oxopentanoate (1.0 eq) in ethanol.

-

Addition of Thioformamide: To the stirred solution, add thioformamide (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Hydrolysis: To the crude ethyl 2-thiazolepropanoate, add a 1 M solution of sodium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours to hydrolyze the ester.

-

Acidification: Cool the mixture in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-thiazolepropanoic acid.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of 2-Thiazolepropanamide

The final step involves the amidation of 2-thiazolepropanoic acid. A widely used and efficient method for this transformation is the DCC coupling reaction, which activates the carboxylic acid for nucleophilic attack by ammonia.

Protocol: DCC Coupling for the Synthesis of 2-Thiazolepropanamide

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thiazolepropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Introduction of Ammonia: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in an appropriate solvent (e.g., dioxane) (1.2 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Extraction: Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 2-Thiazolepropanamide by column chromatography on silica gel or recrystallization to obtain the final product.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes

| Step | Reactants | Key Reagents | Solvent | Reaction Time (h) | Expected Yield (%) | Purification Method |

| 1 | Ethyl 4-chloro-3-oxopentanoate, Thioformamide | - | Ethanol | 4-6 | 60-75 | Recrystallization/Column |

| 2 | 2-Thiazolepropanoic acid, Ammonia | DCC | DCM | 12-24 | 70-85 | Column Chromatography |

Note: The expected yields are based on analogous reactions reported in the literature and may vary depending on experimental conditions.

Visualization of Workflow and Synthetic Pathway

Diagram 1: Synthetic Pathway for 2-Thiazolepropanamide

Caption: Synthetic route to 2-Thiazolepropanamide.

Diagram 2: Experimental Workflow for the Synthesis of 2-Thiazolepropanamide

Caption: General laboratory workflow for synthesis and analysis.

Application Notes and Protocols for 2-Thiazolepropanamide in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The thiazole ring is a core structural component in various clinically approved drugs.[1][3] This document provides detailed application notes and protocols for the evaluation of the antimicrobial potential of 2-Thiazolepropanamide and its derivatives.

While specific data for 2-Thiazolepropanamide is not extensively available in the reviewed literature, this document compiles and presents data from a variety of structurally related thiazole derivatives to serve as a comprehensive guide for researchers. The provided protocols for antimicrobial assays are standardized methods applicable for testing novel thiazole compounds.

Putative Mechanisms of Antimicrobial Action

Thiazole derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in bacteria and fungi.[1] The amphiphilic nature of some thiazole compounds facilitates their interaction with and disruption of microbial cell membranes, leading to leakage of cytoplasmic contents and cell death.[5] Other key mechanisms include the inhibition of crucial enzymes involved in DNA replication, cell wall synthesis, and fatty acid biosynthesis.

A generalized overview of the potential antimicrobial mechanisms of action for thiazole derivatives is presented below.

Caption: Putative antimicrobial mechanisms of action of thiazole derivatives.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following tables summarize the antimicrobial activity of various thiazole derivatives against a range of pathogenic bacteria and fungi, as reported in the literature. This data can be used as a reference for expected activity when testing novel thiazole compounds like 2-Thiazolepropanamide.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacteria

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Benzothiazole derivative | Proteus mirabilis | 1000 | [6] |

| Benzothiazole derivative | Shigella dysenteriae | 125 | [6] |

| Benzothiazole derivative | Listeria monocytogenes | 1000 | [6] |

| Pyridinyl thiazole ligand (55) | Escherichia coli | 200 | [1] |

| Pyridinyl thiazole ligand (55) | Salmonella typhi | 50 | [1] |

| 2-Phenylacetamido-thiazole derivative (16) | Escherichia coli | 1.56 - 6.25 | [3] |

| 2-Phenylacetamido-thiazole derivative (16) | Pseudomonas aeruginosa | 1.56 - 6.25 | [3] |

| 2-Phenylacetamido-thiazole derivative (16) | Bacillus subtilis | 1.56 - 6.25 | [3] |

| 2-Phenylacetamido-thiazole derivative (16) | Staphylococcus aureus | 1.56 - 6.25 | [3] |

| bis(thiazol-5-yl)phenylmethane derivatives | Staphylococcus aureus | 2 - 64 | [7] |

| 2-(2-pyrazolin-1-yl)-thiazole (56) | Staphylococcus aureus | 8 - 16 | [8] |

| 2-(2-pyrazolin-1-yl)-thiazole (56) | Escherichia coli | 8 - 16 | [8] |

| 2-(2-pyrazolin-1-yl)-thiazole (56) | Pseudomonas aeruginosa | 8 - 16 | [8] |

| Thiazole derivative (17a) | Salmonella typhimurium | 0.49 | [9] |

| Heteroaryl(aryl) thiazole derivative (3) | Various Bacteria | 230 - 700 | [10][11] |

| 4-hydroxyphenyl-benzo[d]thiazole (13, 14) | Various Bacteria | 50 - 75 | [12] |

Table 2: Zone of Inhibition of Thiazole Derivatives against Bacteria and Fungi

| Compound/Derivative | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |

| Thiazole-based Schiff base (59) | Escherichia coli | 200 µg/mL | 14.40 ± 0.04 | [1] |

| Thiazole-based Schiff base (59) | Staphylococcus aureus | 200 µg/mL | 15.00 ± 0.01 | [1] |

| Benzothiazole derivative | Proteus mirabilis | Not Specified | 9.3 ± 0.1 | [6] |

| Benzothiazole derivative | Shigella dysenteriae | Not Specified | 15.6 ± 0.2 | [6] |

| Benzothiazole derivative | Listeria monocytogenes | Not Specified | 8.1 ± 0.0 | [6] |

| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole | Staphylococcus aureus | Not Specified | 0.5 - 2.6 | [13] |

| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole | Aspergillus flavus | Not Specified | 0.5 - 2.3 | [13] |

| 2-(4-(1-(thiazol-2-yl)-2-pyrazolin-3-yl)-phenyl)-methano-isoindol-1,3-dione | Staphylococcus aureus | Not Specified | 10 - 19 | [13] |

Experimental Protocols

Detailed methodologies for two common antimicrobial susceptibility tests are provided below. These protocols can be adapted for testing 2-Thiazolepropanamide and its derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for Broth Microdilution Assay.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

2-Thiazolepropanamide or derivative stock solution (dissolved in a suitable solvent like DMSO)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Incubator

-

Micropipettes and sterile tips

Procedure:

-

Preparation:

-

Add 100 µL of sterile broth to each well of a 96-well plate.

-

Prepare a stock solution of the test compound at a concentration at least 10 times the highest desired test concentration.

-

-

Serial Dilution:

-

Add 100 µL of the test compound stock solution to the first well of each row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control, and the twelfth as the sterility control.

-

-

Inoculation:

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the diluted microbial inoculum to each well (except the sterility control well), resulting in a final volume of 200 µL per well.

-

-

Incubation:

-

Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

-

Interpretation:

-

The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

-

Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Caption: Workflow for Agar Well Diffusion Assay.

Materials:

-

Sterile Petri dishes with Mueller-Hinton Agar (MHA)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

2-Thiazolepropanamide or derivative solution

-

Positive control (e.g., antibiotic discs)

-

Negative control (solvent used to dissolve the compound)

-

Incubator

-

Calipers or a ruler

Procedure:

-

Inoculum Preparation:

-

Prepare a microbial suspension adjusted to the turbidity of a 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

-

-

Well Preparation:

-

Allow the plate to dry for a few minutes.

-

Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.

-

-

Compound Application:

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

-

Add the positive and negative controls to their respective wells.

-

-

Incubation:

-

Allow the plates to stand for about 30 minutes to allow for diffusion of the compound.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

-

Data Collection:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters.

-

Conclusion

The thiazole scaffold represents a promising starting point for the development of new antimicrobial agents. The provided data on various thiazole derivatives highlight their potential activity against a broad spectrum of pathogens. The detailed protocols for broth microdilution and agar well diffusion assays offer robust methods for the systematic evaluation of novel compounds such as 2-Thiazolepropanamide. Researchers are encouraged to utilize these application notes as a guide for their antimicrobial drug discovery efforts, keeping in mind the importance of appropriate controls and standardized procedures for generating reliable and reproducible data.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 6. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 10. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Application of Thiazole-Containing Compounds in Cancer Cell Line Studies

Note to the Reader: While the specific compound "2-Thiazolepropanamide" did not yield dedicated research in the initial search, a significant body of evidence exists for the broader class of thiazole-containing compounds as potent anti-cancer agents. This document provides a detailed overview of the application of various thiazole derivatives in cancer cell line studies, drawing upon established research to present their mechanism of action, experimental protocols, and potential therapeutic applications.

Thiazole, a sulfur and nitrogen-containing five-membered aromatic ring, is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties. In cancer research, these compounds are investigated for their ability to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways crucial for tumor growth and survival.

Principle of Action

Thiazole-containing compounds exert their anticancer effects through diverse mechanisms. A prominent mechanism is the inhibition of protein kinases, such as Akt (also known as Protein Kinase B), which is a central node in cell signaling pathways that promote cell survival, proliferation, and resistance to apoptosis.[1] By inhibiting Akt, these compounds can trigger programmed cell death (apoptosis) and halt the proliferation of cancer cells.[1] Other reported mechanisms include the disruption of microtubule polymerization, inhibition of enzymes like IMP dehydrogenase involved in nucleotide synthesis, and direct interaction with DNA.[2][3]

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various thiazole and thiadiazole derivatives against different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of 1,3,4-Thiadiazole Derivatives [1]

| Compound | Cancer Cell Line | IC50 (µg/mL) |

| Compound 1 | A549 (Lung Carcinoma) | 46.33 ± 2.31 |

| Compound 1 | C6 (Rat Glioma) | 50.66 ± 12.50 |

| Compound 2 | C6 (Rat Glioma) | 42.33 ± 2.52 |

| Compound 3 | A549 (Lung Carcinoma) | 21.00 ± 1.15 |

| Compound 3 | C6 (Rat Glioma) | 22.00 ± 3.00 |

| Compound 4 | C6 (Rat Glioma) | 18.50 ± 4.95 |

| Compound 5 | A549 (Lung Carcinoma) | 42.67 ± 2.52 |

| Compound 5 | C6 (Rat Glioma) | 46.67 ± 2.89 |

| Compound 8 | A549 (Lung Carcinoma) | 41.33 ± 1.15 |

| Compound 8 | C6 (Rat Glioma) | 42.67 ± 2.08 |

| Cisplatin | A549 (Lung Carcinoma) | 13.50 ± 2.12 |

| Cisplatin | C6 (Rat Glioma) | 24.33 ± 0.58 |

Table 2: IC50 Values of Thiazole-2-Carboxamide Derivatives [4]

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 6f | Human Lung Cancer | 0.48 |

| Compound 6f | Human Breast Cancer | 3.66 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Thiazole-containing compound

-

Cancer cell lines (e.g., A549, C6)

-

96-well plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the thiazole-containing compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells with compromised membranes.

Materials:

-

Thiazole-containing compound

-

Cancer cell lines

-

6-well plates

-

Complete growth medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the thiazole-containing compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

-

Thiazole-containing compound

-

Cancer cell lines

-

6-well plates

-

Complete growth medium

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the thiazole-containing compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing RNase A and PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: General experimental workflow for evaluating thiazole compounds.

Caption: Inhibition of the Akt signaling pathway by thiazole compounds.

References

- 1. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]

Application Notes and Protocols: 2-Thiazolepropanamide as a Potential Enzyme Inhibitor

Disclaimer: As of October 2025, specific data on 2-Thiazolepropanamide as an enzyme inhibitor is not available in the public domain. The following application notes and protocols are representative examples based on the well-documented activities of the broader class of thiazole derivatives, which are known to inhibit various enzymes.[1][2][3][4][5][6][7][8][9] These documents are intended to serve as a guide for researchers and drug development professionals on how a novel thiazole-containing compound like 2-Thiazolepropanamide could be investigated as a potential enzyme inhibitor.

Introduction

Thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms that serves as a core scaffold in numerous biologically active compounds.[1][6][7] Derivatives of thiazole have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2][5][6][7][8] A key mechanism through which many thiazole derivatives exert their therapeutic effects is through the inhibition of specific enzymes.[1][2][3][4]

The thiazole ring is a structural component of vitamin B1 (thiamine) and is found in a variety of natural products.[1][6] In drug development, the thiazole nucleus is often utilized for its ability to form key interactions with the active sites of enzymes, such as protein kinases, cyclooxygenases (COX), and carbonic anhydrases.[1][4][5][10] This makes novel thiazole-containing small molecules, such as 2-Thiazolepropanamide, attractive candidates for screening as potential enzyme inhibitors.

This document provides an overview of the potential applications of 2-Thiazolepropanamide as an enzyme inhibitor, with a focus on protein kinases as a representative target class. It includes detailed protocols for preliminary screening, determination of inhibitory potency (IC₅₀), and mechanism of action studies.

Potential Enzyme Targets for Thiazole Derivatives

Thiazole-based compounds have been shown to inhibit a wide range of enzymes. Some of the key enzyme families include:

-

Protein Kinases: Many thiazole derivatives have been developed as inhibitors of serine/threonine and tyrosine kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in cancer.[1][2][3][10][11] Examples include inhibitors of c-Met, B-RAFV600E, and Cyclin-Dependent Kinases (CDKs).[1][10]

-

Carbonic Anhydrases (CAs): Certain 2-aminothiazole derivatives have demonstrated potent inhibition of human carbonic anhydrase isoenzymes I and II.[4]

-

Cholinesterases: Thiazole compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission.[4]

-

Cyclooxygenases (COX): Some thiazole derivatives exhibit anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes, which are involved in prostaglandin synthesis.[5]

Data Presentation: Representative Inhibitory Activity of a Thiazole Derivative

The following tables present hypothetical, yet realistic, quantitative data for a representative thiazole derivative against a protein kinase.

Table 1: In Vitro Inhibitory Potency (IC₅₀) Against a Panel of Protein Kinases

| Enzyme Target | IC₅₀ (nM) [Hypothetical] |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | > 10,000 |

| Kinase D | 800 |

Table 2: Enzyme Inhibition Kinetics for Kinase A

| Substrate Concentration (µM) | Inhibitor Concentration (nM) | Reaction Velocity (µmol/min) [Hypothetical] |

| 5 | 0 | 0.15 |

| 10 | 0 | 0.25 |

| 20 | 0 | 0.38 |

| 40 | 0 | 0.50 |

| 80 | 0 | 0.60 |

| 5 | 50 | 0.08 |

| 10 | 50 | 0.14 |

| 20 | 50 | 0.22 |

| 40 | 50 | 0.30 |

| 80 | 50 | 0.38 |

Experimental Protocols

The following are generalized protocols that can be adapted for the study of 2-Thiazolepropanamide or other novel compounds as enzyme inhibitors.

Protocol 1: General Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a protein kinase using a fluorescence-based assay.

Materials:

-

Purified recombinant kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., 2-Thiazolepropanamide) dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Reaction Setup:

-

Add 2.5 µL of the test compound dilution to the wells of the assay plate. Include wells with DMSO only as a no-inhibitor control.

-

Add 2.5 µL of the kinase solution (enzyme in assay buffer) to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Initiate Reaction: Add 5 µL of a solution containing the substrate and ATP in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for the specific kinase.

-

Detection:

-

Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Normalize the data with respect to the no-inhibitor (100% activity) and no-enzyme (0% activity) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

-

Protocol 2: Mechanism of Action (MOA) Studies

This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the effect of the inhibitor on the enzyme kinetics with respect to its substrate.[13]

Materials:

-

Same as Protocol 1.

Procedure:

-

Assay Setup: Prepare a matrix of reactions in a 96-well plate. The matrix should include varying concentrations of both the substrate and the inhibitor.[13]

-

Typically, use at least 5 concentrations of the substrate, spanning from below to above the Km value.

-

Use at least 8 concentrations of the inhibitor, spanning the determined IC₅₀ value.[13]

-

-

Enzyme and Inhibitor Pre-incubation: Add the enzyme and inhibitor to the wells and pre-incubate as described in Protocol 1.

-

Reaction Initiation and Detection: Initiate the reaction by adding the substrate/ATP solution. Follow the same incubation and detection steps as in Protocol 1.

-

Data Analysis:

-

Determine the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) or by fitting the velocity data directly to the Michaelis-Menten equation modified for different inhibition models.

-

Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of action.[13]

-

Visualizations

Signaling Pathway

Caption: A representative signaling pathway illustrating the potential inhibitory action of 2-Thiazolepropanamide on a protein kinase.

Experimental Workflow

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Logical Relationship

Caption: The logical progression from a chemical scaffold to a therapeutic effect through enzyme inhibition.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]